molecular formula C19H13ClO3 B11467215 4-(5-Chloro-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one

4-(5-Chloro-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one

Cat. No.: B11467215
M. Wt: 324.8 g/mol
InChI Key: ZHDIASHKXOJEDN-UHFFFAOYSA-N
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Description

4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromenone structure, which is further substituted with chlorine and methyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-chlorosalicylaldehyde, which is then reacted with chloroacetone in the presence of potassium carbonate to form 1-(5-chloro-1-benzofuran-2-yl) ethanone . This intermediate is then subjected to further reactions, such as Claisen-Schmidt condensation with appropriate aromatic aldehydes, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethyl-2H-chromen-2-one is unique due to its fused benzofuran-chromenone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H13ClO3

Molecular Weight

324.8 g/mol

IUPAC Name

4-(5-chloro-1-benzofuran-2-yl)-6,7-dimethylchromen-2-one

InChI

InChI=1S/C19H13ClO3/c1-10-5-14-15(9-19(21)23-17(14)6-11(10)2)18-8-12-7-13(20)3-4-16(12)22-18/h3-9H,1-2H3

InChI Key

ZHDIASHKXOJEDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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